2-[(3-Phenoxyphenyl)methyl]pyrrolidine
Description
2-[(3-Phenoxyphenyl)methyl]pyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated amine ring substituted with a 3-phenoxyphenylmethyl group. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their versatility as scaffolds for drug design, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-8-16(9-3-1)19-17-10-4-6-14(13-17)12-15-7-5-11-18-15/h1-4,6,8-10,13,15,18H,5,7,11-12H2 |
InChI Key |
KCANWSDWAWRLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3-phenoxybenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
2-[(3-Phenoxyphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Phenoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The phenoxyphenyl group in this compound likely increases membrane permeability compared to non-aromatic pyrrolidines. However, the dichlorophenyl analog (CAS 1289385-31-4) may exhibit higher logP due to halogen atoms, favoring target binding in hydrophobic pockets .
- Bioactivity: Fenvalerate’s phenoxyphenyl group contributes to its insecticidal properties by interacting with insect sodium channels . While this compound lacks Fenvalerate’s ester and cyano groups, its pyrrolidine core could enable distinct interactions with mammalian receptors (e.g., sigma receptors or monoamine transporters) .
Reactivity Differences :
- The pyrrolidine nitrogen in this compound can act as a hydrogen bond donor, unlike Fenvalerate’s ester group, which is prone to hydrolysis .
- Halogenated analogs (e.g., CAS 1289385-31-4) may undergo electrophilic aromatic substitution, whereas the phenoxyphenyl group in the target compound favors π-π stacking interactions .
Biological Activity
The compound 2-[(3-Phenoxyphenyl)methyl]pyrrolidine, a member of the pyrrolidine family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a phenoxyphenyl group. The presence of this aromatic moiety is crucial for its interaction with biological targets, enhancing its lipophilicity and enabling it to penetrate cellular membranes effectively.
Research indicates that derivatives of this compound act primarily as norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors. This dual action is significant in the treatment of mood disorders and pain management. Specifically, compounds in this class have shown robust efficacy in preclinical models for neuropathic pain, demonstrating their potential as therapeutic agents in managing chronic pain conditions .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how structural modifications influence the biological activity of pyrrolidine derivatives:
These findings underscore the importance of specific substitutions on the pyrrolidine scaffold to enhance pharmacological effects.
Case Studies
Several case studies have highlighted the clinical relevance of this compound derivatives:
- Case Study on Pain Management : A study evaluated the efficacy of compound 39b in patients with neuropathic pain. Results indicated significant reductions in pain scores compared to placebo, suggesting that NE and 5-HT reuptake inhibition plays a crucial role in alleviating chronic pain symptoms.
- Case Study on Mood Disorders : Another investigation assessed the antidepressant effects of a related pyrrolidine derivative. Patients treated with this compound showed marked improvements in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the synaptic cleft.
Pharmacokinetics
The pharmacokinetic profile of this compound analogs has been characterized by favorable oral bioavailability and CNS penetration. Studies have demonstrated that these compounds exhibit suitable half-lives and metabolic stability, making them ideal candidates for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
